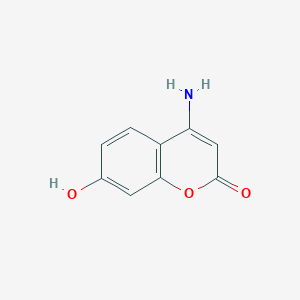

4-amino-7-hydroxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-7-hydroxy-2H-chromen-2-one is a fluorescent building block for the synthesis of molecules such as iodoacetamide, maleimide, and azide . It belongs to the class of organic compounds known as neoflavones .

Synthesis Analysis

The compound can be synthesized through various methods. For instance, one method involves the reaction between 4-hydroxy coumarin and ammonium acetate . The precipitate formed is filtered and washed with hot EtOH, yielding the compound as light yellow crystals .Molecular Structure Analysis

The molecular structure of 4-amino-7-hydroxy-2H-chromen-2-one can be represented asC1=CC2=C (C=C1O)OC (=O)C (=C2)N . More detailed structural analysis can be obtained using techniques like IR, 1H NMR, and 13C NMR spectroscopy . Chemical Reactions Analysis

4-amino-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions. For instance, it can be used to synthesize N-substituted 7-amino-4-methyl-2H-chromen-2-ones containing one or two functionalized azole or azine moieties .Physical And Chemical Properties Analysis

The compound is a yellow to brown solid . Its melting point, solubility, and other properties can be determined using various techniques like IR, 1H NMR, and 13C NMR spectroscopy .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Coordination Compounds Synthesis : Coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one, a structurally similar compound to 4-amino-7-hydroxy-2H-chromen-2-one, have been synthesized and characterized. These compounds show potential for antimicrobial and cytotoxic activities (Aiyelabola et al., 2017).

Chemical Sensing and Detection

- Colorimetric Recognition : A chemo-sensor using a derivative of 4-amino-7-hydroxy-2H-chromen-2-one has been developed for sequential colorimetric recognition of Cu2+ and CN− in aqueous solution (Jo et al., 2014).

Anticancer Activity

- Anticancer Properties : Derivatives of 4-hydroxy-2H-chromen-2-one have shown promising in vitro anticancer activity, indicating potential medicinal applications of similar compounds like 4-amino-7-hydroxy-2H-chromen-2-one (El-Agrody et al., 2020).

Synthesis Methods

- Green Synthesis Techniques : Nanofibre sepiolite has been used for the green synthesis of 2-amino-4H-chromene derivatives, showcasing eco-friendly methods for producing similar compounds (Mohammadinezhad & Akhlaghinia, 2018).

Bio-Imaging

- Bio-Imaging Applications : Coumarin-based fluorescent probes derived from 4-amino-7-hydroxy-2H-chromen-2-one and similar compounds have been developed for the dual recognition of copper(II) and iron(III) ions, with applications in bio-imaging (García-Beltrán et al., 2014).

Novel Drug Synthesis

- Synthesis of Warfarin Analogues : The synthesis of Warfarin and its analogues has been investigated using 4-hydroxy-2H-chromen-2-one, indicating the potential of 4-amino-7-hydroxy-2H-chromen-2-one in similar pharmaceutical applications (Alonzi et al., 2014).

Photophysical Properties

- Photophysical Analysis : Studies on the fluorescence behavior of substituted 2H-chromen-2-one derivatives can provide insights into the photophysical properties of compounds like 4-amino-7-hydroxy-2H-chromen-2-one (Ranjith et al., 2010).

Safety And Hazards

Direcciones Futuras

4-amino-7-hydroxy-2H-chromen-2-one and its derivatives have shown promising biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, and more . Therefore, future research could focus on designing and developing potent leads of 2H/4H-chromen-2-one analogs for their promising biological activities .

Propiedades

IUPAC Name |

4-amino-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-7-4-9(12)13-8-3-5(11)1-2-6(7)8/h1-4,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCAVENVBSHPOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-7-hydroxy-2H-chromen-2-one | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B2555320.png)

![2-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2555329.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2555334.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2555337.png)

![(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one](/img/structure/B2555338.png)